methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic identification of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic nomenclature. The compound bears the IUPAC name "methyl 4-acetyl-1-methylpyrrole-2-carboxylate," reflecting the precise positioning of each substituent on the five-membered pyrrole ring system. The nomenclature indicates a pyrrole core structure with three distinct functional groups: an acetyl substituent at the 4-position, a methyl group attached to the nitrogen atom at the 1-position, and a carboxylate ester group at the 2-position. This systematic naming convention provides unambiguous identification of the molecular structure and enables precise communication of the compound's composition across scientific disciplines.
The molecular formula C9H11NO3 accurately represents the atomic composition, indicating nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. This empirical formula corresponds to a molecular weight of 181.19 grams per mole, positioning the compound within the range of small to medium-sized organic molecules suitable for various synthetic and analytical applications. The Chemical Abstracts Service registry number 85795-19-3 serves as a unique identifier for this specific molecular structure, facilitating database searches and literature reviews across multiple scientific platforms and commercial suppliers.
| Property | Value |
|---|---|
| IUPAC Name | methyl 4-acetyl-1-methylpyrrole-2-carboxylate |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| CAS Registry Number | 85795-19-3 |
| PubChem CID | 2764011 |
The International Chemical Identifier string "InChI=1S/C9H11NO3/c1-6(11)7-4-8(9(12)13-3)10(2)5-7/h4-5H,1-3H3" provides a standardized representation of the molecular connectivity and can be used for computational analysis and database matching. The corresponding InChI Key "YHKGXMRDJTWJIL-UHFFFAOYSA-N" offers a condensed hash representation that facilitates rapid molecular identification and comparison with related structures. The Simplified Molecular Input Line Entry System representation "COC(=O)c1cc(cn1C)C(=O)C" describes the atomic connectivity in a linear format that is particularly useful for computational chemistry applications and molecular modeling studies.
Properties
IUPAC Name |
methyl 4-acetyl-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(11)7-4-8(9(12)13-3)10(2)5-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKGXMRDJTWJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377249 | |
| Record name | methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85795-19-3 | |
| Record name | methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Functional Groups: The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The carboxylate ester group can be introduced through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Methylation: The methyl group at the first position can be introduced through methylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylates, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors and conductive polymers.
Chemical Biology: It can be employed in the design and synthesis of molecular probes for studying biological processes.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The acetyl and carboxylate groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs and their substituents are summarized in Table 1.
Table 1: Structural Comparison of Pyrrole-2-carboxylate Derivatives
- Electronic Effects: The acetyl group (4-Ac) in the target compound is a moderate electron-withdrawing group, compared to the stronger electron-withdrawing trifluoromethyl (CF₃) in and the electron-donating amino group in methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride . These differences influence reactivity in electrophilic substitution and hydrogen-bonding capabilities .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
- Solubility: The hydrochloride salt of the amino derivative exhibits high water solubility, whereas esterified analogs (methyl/ethyl) are lipophilic.
- Thermal Stability: Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride’s high melting point (>200°C) reflects ionic lattice stability, contrasting with the lower melting points of neutral esters .
Crystallographic and Intermolecular Interactions
- The target compound’s crystal structure (if resolved) would likely exhibit C–H···O hydrogen bonds involving the acetyl and ester groups, similar to patterns observed in related pyrrole carboxylates .
- In contrast, amino-substituted derivatives form stronger N–H···O/N–H···Cl hydrogen bonds in their hydrochloride salts, leading to denser crystal packing .
Biological Activity
Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate (C₉H₁₁NO₃) is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound features a unique structure characterized by an acetyl group at the 4-position and a carboxylate group at the 2-position of the pyrrole ring, which enhances its reactivity and potential therapeutic applications.
- Molecular Formula : C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol
- Structure : The compound's structure allows for significant interaction with biological targets, making it a valuable candidate for further pharmacological studies.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Studies have shown that this compound possesses cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been linked to the activation of apoptotic pathways in cancer cells, which is critical for inducing cell death in malignancies .
- A comparative analysis of similar compounds revealed that this compound has a unique mechanism of action related to its structural features, allowing it to interfere with protein-protein interactions (PPIs) involved in cell cycle regulation .
-
Enzyme Inhibition :
- The compound is utilized in studies involving enzyme inhibitors and receptor ligands, contributing to the understanding of various biological pathways and mechanisms. Its ability to modulate enzyme activity makes it a candidate for drug development aimed at specific targets.
-
Potential Therapeutic Applications :
- Beyond its anticancer properties, there are indications of anti-inflammatory effects, although further research is required to substantiate these claims. The compound's interaction with biological molecules suggests broader implications for its use in medicinal chemistry.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, potentially leading to inhibitory effects on cancer cell proliferation. The acetyl group may form hydrogen bonds or covalent interactions with active sites, while the aromatic nature of the pyrrole ring allows for π-π stacking interactions with aromatic residues in proteins.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with other pyrrole derivatives is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-pyrrolecarboxylate | C₇H₇NO₂ | Lacks acetyl group; simpler structure |
| Methyl 3-acetylpyrrole | C₈H₉NO₂ | Acetyl group at the 3-position |
| Methyl 4-cyano-1-methylpyrrole-2-carboxylate | C₈H₈N₂O₂ | Contains a cyano group instead of acetyl |
This compound's combination of an acetyl group and a carboxylate distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .
- Apoptosis Induction : Morphological analyses revealed that exposure to this compound led to characteristic changes associated with apoptosis, such as membrane blebbing and cell shrinkage . Fluorescence experiments confirmed the activation of apoptotic pathways through phosphatidylserine exposure on the cell surface.
Q & A
Q. Optimization Tips :
- Temperature Control : Acetylation requires anhydrous conditions and Lewis acids (e.g., AlCl₃) at 0–5°C to avoid over-substitution.
- Catalyst Selection : Use tin(II) chloride for nitro group reduction (if intermediates require nitration) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts.
How can NMR spectroscopy distinguish between positional isomers of acetyl-substituted pyrrole carboxylates?
Answer:
Key NMR features for structural elucidation:
- ¹H NMR :
- Acetyl Group : A singlet at δ 2.4–2.6 ppm (3H, COCH₃).
- Pyrrole Ring Protons : Deshielded protons adjacent to electron-withdrawing groups (e.g., δ 6.8–7.2 ppm for H-3 and H-5).
- Ester Methyl : δ 3.8–4.0 ppm (3H, OCH₃).
- ¹³C NMR :
- Acetyl carbonyl at δ 195–205 ppm, ester carbonyl at δ 165–170 ppm.
Differentiation : Compare coupling patterns and chemical shifts. For example, 4-acetyl substitution causes splitting in H-3 and H-5 due to conjugation, whereas 3-acetyl substitution leads to distinct splitting in H-4 .
What analytical techniques are essential for purity assessment of this compound?
Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities <0.5%.
- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ (expected m/z ~223).
- Melting Point : Compare with literature values (e.g., analogs like methyl 4-formyl-1-methylpyrrole-2-carboxylate melt at 100–101°C) .
Advanced Research Questions
How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Steric Hindrance : The 1-methyl group restricts access to the pyrrole β-position, favoring reactions at the 5-position.
- Electronic Effects : The acetyl group withdraws electron density, activating the ring for electrophilic substitution but deactivating it for nucleophilic attacks.
Q. Experimental Design :
- Suzuki Coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to assess coupling efficiency at the 5-position.
- DFT Calculations : Model charge distribution to predict regioselectivity .
What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactivity) may arise from:
- Solubility : Use DMSO-d6 for in vitro assays to ensure dissolution.
- Concentration Gradients : Test multiple doses (1–100 µM) to identify dose-dependent effects.
- Structural Confirmation : Validate compound identity via X-ray crystallography (e.g., analogs like methyl 1H-pyrrole-2-carboxylate show planar geometry ).
Case Study : If a study reports weak enzyme inhibition, verify binding via surface plasmon resonance (SPR) to rule out assay interference .
How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., cytochrome P450).
- Key Interactions : The acetyl group forms hydrogen bonds with Ser or Tyr residues.
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
- Pharmacophore Mapping : Identify essential features (e.g., ester oxygen as a hydrogen bond acceptor) .
What synthetic modifications enhance the compound’s photophysical properties for material science applications?
Answer:
- π-Extension : Introduce conjugated substituents (e.g., vinyl groups) at the 5-position to redshift absorption.
- Metal Coordination : Replace the acetyl group with a pyridyl moiety to enable luminescent complex formation.
- Validation : UV-Vis (λmax 300–400 nm) and fluorescence quantum yield measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
